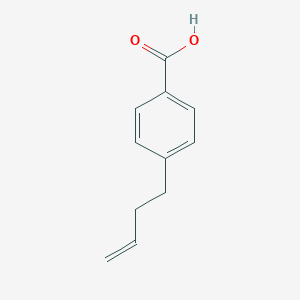![molecular formula C13H20N2O3 B092150 Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]- CAS No. 19314-98-8](/img/structure/B92150.png)
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' is not fully understood. However, studies have shown that this compound inhibits the expression of various genes that are involved in the growth and proliferation of cancer cells (Liu et al., 2017). This compound also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism (Zhang et al., 2019).
Efectos Bioquímicos Y Fisiológicos
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' has various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest (Liu et al., 2017). This compound also has potential applications in the treatment of cardiovascular diseases and diabetes by regulating glucose and lipid metabolism (Zhang et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' has several advantages and limitations for lab experiments. One of the advantages of this compound is its potential applications in cancer research and treatment. This compound has been found to have potent anticancer properties and can inhibit the growth of cancer cells. However, one of the limitations of this compound is its complex synthesis process, which makes it difficult to obtain in large quantities for lab experiments.
Direcciones Futuras
There are several future directions for the research on Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' . One of the future directions is to study the mechanism of action of this compound in more detail. Further research is needed to understand the molecular pathways through which this compound exerts its anticancer and other physiological effects. Another future direction is to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been found to have various biochemical and physiological effects. Further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' is synthesized through a complex process that involves several steps. The synthesis process starts with the reaction of 4-(aminomethyl)benzoic acid with isopropylamine to form the intermediate compound. This intermediate compound is then reacted with 2-bromo-1-(chloromethyl)ethanol to form the final product, Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' (Liu et al., 2017).
Aplicaciones Científicas De Investigación
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' has various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' has anticancer properties and can inhibit the growth of cancer cells (Liu et al., 2017). This compound has also been found to have potential applications in the treatment of cardiovascular diseases and diabetes (Zhang et al., 2019).
Propiedades
Número CAS |
19314-98-8 |
|---|---|
Nombre del producto |
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]- |
Fórmula molecular |
C13H20N2O3 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]formamide |
InChI |
InChI=1S/C13H20N2O3/c1-10(2)14-7-12(17)8-18-13-5-3-11(4-6-13)15-9-16/h3-6,9-10,12,14,17H,7-8H2,1-2H3,(H,15,16) |
Clave InChI |
XRTJUQUBUGUQLA-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC=O)O |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)NC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



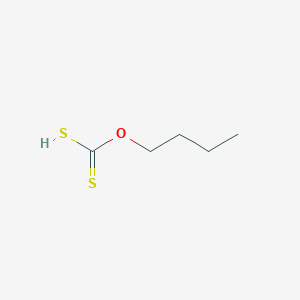
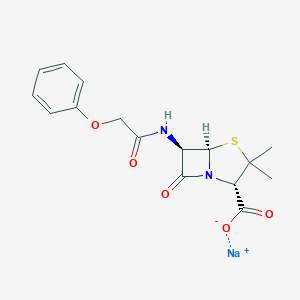
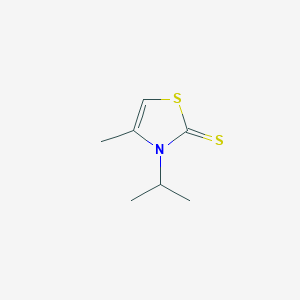
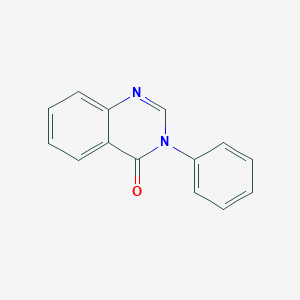
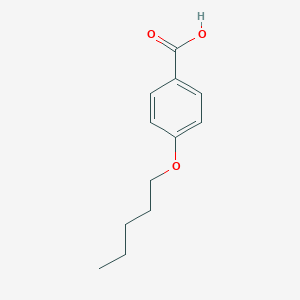
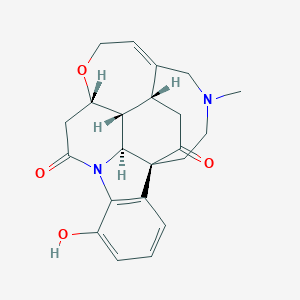
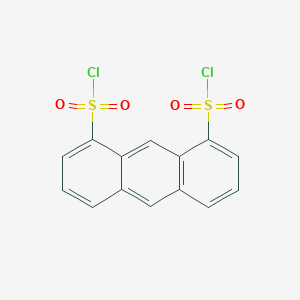
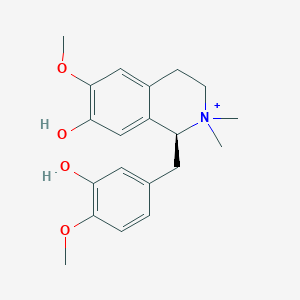
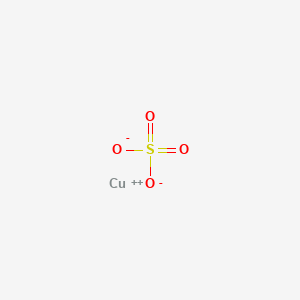
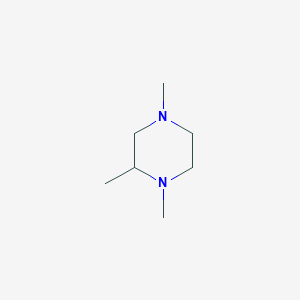
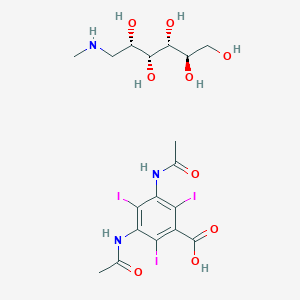
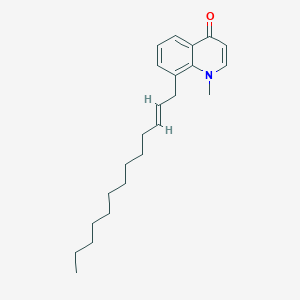
![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)
